2-(3-Bromo-2-methylpropyl)thiophene
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Overview
Description
2-(3-Bromo-2-methylpropyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a methylpropyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-methylpropylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Major Products Formed
Substitution: Thiophene derivatives with various functional groups replacing the bromo group.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(2-Methylpropyl)thiophene.
Scientific Research Applications
2-(3-Bromo-2-methylpropyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Electronics: The compound is utilized in the fabrication of conductive polymers and other electronic materials due to its favorable electronic properties.
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . In materials science, its electronic properties enable it to participate in charge transport processes, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the methylpropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Bromothiophene: Similar to 2-bromothiophene but with the bromo group at a different position, affecting its reactivity and electronic properties.
2-(2-Bromoethyl)thiophene: Contains a bromoethyl group instead of a bromo-methylpropyl group, leading to differences in steric and electronic effects.
Uniqueness
2-(3-Bromo-2-methylpropyl)thiophene is unique due to the presence of both a bromo group and a methylpropyl group on the thiophene ring.
Properties
Molecular Formula |
C8H11BrS |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H11BrS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
KVURHCRGXVVJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)CBr |
Origin of Product |
United States |
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